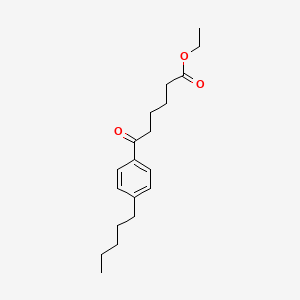

ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate

Description

BenchChem offers high-quality ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-3-5-6-9-16-12-14-17(15-13-16)18(20)10-7-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHJDBOHDSMOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645770 | |

| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-21-6 | |

| Record name | Ethyl 6-oxo-6-(4-pentylphenyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electrophilic Attack and Formation of the σ Complex Wheland Intermediate :the Potent Electrophile, the Acylium Ion, is then Attacked by the π Electron System of the N Pentylbenzene Ring. This Step Proceeds Through a Transition State Leading to the Formation of a Carbocation Intermediate Known As the σ Complex or Wheland Intermediate.masterorganicchemistry.comresearchgate.netin This Intermediate, the Aromaticity of the Ring is Temporarily Disrupted. Dft Calculations Allow for the Precise Determination of the Geometry of This Complex and the Transition State Leading to It. for N Pentylbenzene, the Attack Can Occur at the Ortho, Meta, or Para Positions Relative to the Pentyl Group. Computational Studies on Similar Substituted Benzenes Predict That the Para Substituted Product is Generally Favored Due to a Combination of Electronic and Steric Factors, Which is Consistent with the Structure of Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate. the Relative Energies of the Transition States for Ortho, Meta, and Para Attack Determine the Regioselectivity of the Reaction.pnas.org

The following table presents hypothetical relative energies for the intermediates and transition states in the Friedel-Crafts acylation of n-pentylbenzene, based on data from analogous systems studied computationally. The energies are relative to the separated reactants (n-pentylbenzene + acylium ion).

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (n-Pentylbenzene + Acylium Ion) | 0.0 |

| Transition State 1 (para attack) | 15.2 |

| σ-Complex (para) | -5.8 |

| Transition State 2 (Deprotonation) | -3.5 |

| Product Complex (Ketone + H⁺ + Catalyst) | -25.0 |

Deprotonation and Restoration of Aromaticity:the Final Step Involves the Removal of a Proton from the Sp³ Hybridized Carbon of the σ Complex by the Alcl₄ ⁻ Counter Ion. This Step Proceeds Through a Second Transition State, Leading to the Regeneration of the Aromatic Ring and the Formation of the Final Ketone Product, Along with the Regenerated Lewis Acid Catalyst and Hcl.wikipedia.orgcomputational Studies Show That This Deprotonation Step Typically Has a Very Low Activation Barrier, Making the Initial Electrophilic Attack the Rate Determining Step for the Substitution Phase.nih.gov

Transition state analysis, a cornerstone of computational reaction mechanism studies, involves locating the saddle points on the potential energy surface that connect reactants to intermediates and intermediates to products. wikipedia.org For the Friedel-Crafts acylation, computational chemists identify the geometries of the transition states and perform frequency calculations to confirm that they represent true saddle points (characterized by a single imaginary frequency). The calculated activation energies (the energy difference between the reactants and the transition state) are crucial for predicting reaction rates and understanding the factors that control selectivity.

The table below summarizes key computed parameters for a model transition state corresponding to the attack of an acylium ion on a substituted benzene (B151609) ring, illustrating the type of data obtained from such studies.

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 15 - 20 kcal/mol |

| Key Imaginary Frequency | -350 to -450 cm⁻¹ |

| Forming C-C Bond Length | 2.0 - 2.2 Å |

Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. A complete NMR analysis of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate would involve a suite of one-dimensional and two-dimensional experiments to map out the carbon framework and the connectivity of protons.

The ¹H NMR spectrum would provide crucial information about the different types of protons present in the molecule and their neighboring environments. The expected signals would correspond to the protons of the ethyl ester group, the aliphatic hexanoate (B1226103) chain, the n-pentyl group, and the aromatic ring. Key features to analyze would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7-8 ppm), while aliphatic protons would be found in the upfield region (typically 0-5 ppm).

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet, quartet, multiplet) due to the influence of neighboring protons. This provides information about the number of adjacent protons.

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). This value provides further detail on the spatial relationship between coupled protons.

Predicted ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Predicted | Predicted | Aromatic protons |

| Predicted | Predicted | Predicted | Ethyl ester -OCH₂- |

| Predicted | Predicted | Predicted | Hexanoate chain |

| Predicted | Predicted | Predicted | n-Pentyl chain |

| Predicted | Predicted | Predicted | Ethyl ester -CH₃ |

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment, distinguishing between carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Predicted | Carbonyl carbons (C=O) |

| Predicted | Aromatic carbons |

| Predicted | Ethyl ester -OCH₂- |

| Predicted | Hexanoate & n-Pentyl chains |

| Predicted | Ethyl ester -CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons along the aliphatic chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for connecting the different fragments of the molecule, such as the phenyl ring to the keto group and the hexanoate chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons that are close in proximity, providing insights into the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to determine the exact molecular weight and elemental composition of the compound and to gain insights into its structure through analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₂₀H₃₀O₃.

Electron Ionization (EI) or other fragmentation techniques would cause the molecule to break apart in a predictable manner. The analysis of the resulting fragment ions would help to confirm the structure. Expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds.

Cleavage of the ester and ether linkages.

Fragmentation of the aliphatic side chains.

By piecing together the information from these various spectroscopic techniques, a complete and unambiguous structural assignment of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate could be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is characterized by distinct absorption bands corresponding to its constituent functional groups: an aromatic ketone, an ethyl ester, and an n-pentyl chain.

The most prominent features in the IR spectrum are the strong absorptions arising from the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups—one in the ketone and one in the ester—the spectrum is expected to show characteristic peaks in the range of 1680-1750 cm⁻¹. The aromatic ketone C=O stretch is typically observed at a lower wavenumber, around 1685 cm⁻¹, due to the conjugation with the phenyl ring, which delocalizes the pi-electrons and weakens the C=O bond. The aliphatic ester C=O stretch appears at a higher wavenumber, generally between 1735 and 1750 cm⁻¹.

In addition to the carbonyl absorptions, the spectrum will exhibit C-H stretching vibrations. The aromatic C-H stretches from the phenyl ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and n-pentyl groups, as well as the hexanoate chain, will appear just below 3000 cm⁻¹. The presence of the ester group is further confirmed by a strong C-O stretching band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Key Vibrational Modes:

C=O Stretching (Ketone): The conjugation of the ketone's carbonyl group with the aromatic ring leads to a lower frequency vibration.

C=O Stretching (Ester): The ester carbonyl group, being aliphatic, vibrates at a higher frequency.

C-H Stretching: Aromatic and aliphatic C-H bonds show distinct absorption regions.

C-O Stretching (Ester): This vibration is characteristic of the ester linkage.

C-C Stretching (Aromatic): These vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

CH₂ and CH₃ Bending: Vibrations from the alkyl chains contribute to the complexity of the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Bands for Ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Weak | C-H Stretch | Aromatic (Phenyl) |

| 2850-2960 | Medium | C-H Stretch | Aliphatic (Alkyl) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1685 | Strong | C=O Stretch | Aromatic Ketone |

| 1450-1600 | Medium | C=C Stretch | Aromatic (Phenyl) |

| 1100-1300 | Strong | C-O Stretch | Ester |

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Advanced chromatographic techniques are essential for the purification, separation, and purity assessment of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the analysis and purification of non-volatile and thermally labile compounds. For a molecule like ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, which possesses both polar (keto and ester groups) and non-polar (n-pentylphenyl and hexanoate chain) characteristics, reversed-phase HPLC is a suitable method.

Stationary Phase: A non-polar stationary phase, such as C18-silica, is typically used.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. The composition of the mobile phase can be optimized (isocratic or gradient elution) to achieve the desired separation.

Detection: A UV detector is highly effective due to the strong UV absorbance of the aromatic ketone chromophore.

Challenges in the HPLC analysis of β-keto esters can arise from keto-enol tautomerism, which may lead to peak broadening or splitting. Adjusting the mobile phase pH or temperature can sometimes mitigate these effects by shifting the equilibrium.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Stationary Phase: A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would provide good separation.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Temperature Programming: A temperature-programmed oven is used to elute compounds with a wide range of boiling points. The temperature program would be optimized to ensure good resolution and peak shape.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. When coupled with a Mass Spectrometer (MS), it allows for both quantification and structural elucidation based on the fragmentation pattern of the molecule.

GC-MS analysis would be particularly useful in identifying any impurities or side-products from the synthesis of the target compound.

Table 3: Representative Chromatographic Conditions for the Analysis of Ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Expected Outcome |

| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV at ~254 nm | A single major peak corresponding to the pure compound, with a specific retention time. |

| GC-MS | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Helium at a constant flow rate | MS (EI mode) | A sharp peak at a characteristic retention time and a mass spectrum with a molecular ion peak and specific fragmentation pattern. |

Theoretical and Computational Chemistry Studies of Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure.

Quantum chemical methods are pivotal in elucidating the molecular-level characteristics of "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate". These computational techniques provide a lens into the geometric arrangement of atoms and the distribution of electrons, which are fundamental to understanding the compound's reactivity and properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate", DFT calculations, often employing a basis set such as 6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net These calculations are essential for understanding the molecule's shape and steric profile.

Ab Initio Methods for High-Level Electronic Structure Characterization.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for characterizing the electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation. These calculations would yield precise information on the electronic energy levels, ionization potential, and electron affinity of "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate". Such high-level computations are crucial for a detailed understanding of the molecule's electronic behavior, though they are more computationally expensive than DFT methods.

Molecular Electrostatic Potential (MESP) Surface Analysis and Charge Distribution Studies.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. materialsciencejournal.org The MESP map illustrates the electrostatic potential on the electron density surface. For "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate", regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and ester groups. Regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack. Mulliken atomic charge analysis further quantifies the partial charge on each atom, providing a numerical basis for the MESP observations. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Theory for Reactivity and Spectroscopic Insights.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap suggests higher reactivity. For "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate", the spatial distribution of the HOMO and LUMO would indicate the likely sites for electron donation and acceptance in chemical reactions. This analysis is also fundamental to interpreting UV-Vis spectra, as the energy of the primary electronic transition often correlates with the HOMO-LUMO gap. materialsciencejournal.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima) through Computational Approaches.

Computational chemistry provides powerful tools for predicting various spectroscopic parameters. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data is a standard method for structure verification.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretching of the ketone and ester groups. researchgate.net

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions and corresponding UV-Vis absorption maxima (λmax). materialsciencejournal.org This allows for a theoretical understanding of the molecule's electronic absorption properties.

Below is a hypothetical table of predicted spectroscopic data for "ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate", which would typically be generated from such computational studies.

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | Data would be listed for each unique proton. |

| 13C NMR Chemical Shifts (ppm) | Data would be listed for each unique carbon. |

| IR Frequency (cm-1) | ~1735 (Ester C=O stretch), ~1685 (Ketone C=O stretch) |

| UV-Vis λmax (nm) | Predicted wavelength of maximum absorption. |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

While specific computational studies focusing exclusively on ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate are not available in the current literature, a comprehensive understanding of its formation can be derived from theoretical and computational investigations into its most probable synthetic route: the Friedel-Crafts acylation. This reaction typically involves the electrophilic substitution of an aromatic compound, in this case, n-pentylbenzene, with an acylating agent, such as a derivative of adipic acid monoethyl ester, in the presence of a Lewis acid catalyst. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of such reactions.

The generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation proceeds through several key steps, each characterized by specific intermediates and transition states. Computational models have provided significant insights into the energetics and geometries of these species.

Research Applications in Materials Science Utilizing Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate

Exploration as a Precursor or Monomer in Polymer Synthesis

The presence of both a ketone and an ester group in ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate offers multiple pathways for its integration into polymeric structures. The ester group can undergo transesterification reactions, allowing the molecule to be incorporated into polyester (B1180765) chains. This could lead to the synthesis of novel polyesters with tailored properties, where the pendent phenyl ketone group can be used for further post-polymerization modifications.

The ketone functionality is also a valuable reactive handle. It can participate in condensation reactions, such as aldol (B89426) condensations, which could be exploited for the synthesis of polymers with extended conjugation, a desirable property for electronic applications. researchgate.net Furthermore, the ketone group can be a site for grafting other molecules onto a polymer backbone, enabling the creation of functionalized polymers with specific properties, such as altered solubility or the introduction of bioactive moieties. Research into keto-functionalized monomers has demonstrated their utility in creating versatile polymer scaffolds. lbl.gov

Below is a comparative table of hypothetical polymerization behaviors of monomers with different functional groups, illustrating the potential of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate.

| Monomer Functional Group | Potential Polymerization Routes | Key Features of Resulting Polymer |

| Keto-ester | Polycondensation, Radical Polymerization | Post-polymerization modification sites, Potential for cross-linking |

| Hydroxyl-ester | Polycondensation | Biodegradability, Hydrophilicity |

| Amine-ester | Polycondensation | Hydrogen bonding, pH-responsiveness |

| Vinyl | Radical Polymerization | High molecular weight, Versatile backbone |

Potential in Liquid Crystalline Systems

The molecular shape of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, characterized by a rigid aromatic core and a flexible aliphatic tail, is a classic design motif for calamitic (rod-like) liquid crystals. The interplay between the rigid phenyl group and the flexible n-pentyl chain can lead to the formation of mesophases, such as nematic or smectic phases, over a specific temperature range. nih.govmdpi.com

The polarity introduced by the ketone and ester groups can influence the dielectric anisotropy of the resulting liquid crystalline material, which is a critical parameter for applications in display technologies. The length of the alkyl chain is also a determining factor for the type and stability of the mesophase. mdpi.com By systematically modifying the structure, for instance, by varying the length of the alkyl chain or introducing substituents on the phenyl ring, a family of liquid crystals with tunable properties could be developed.

The table below presents a hypothetical comparison of mesophase behavior based on the alkyl chain length of similar (4-alkylphenyl)-oxo-alkanoates.

| Alkyl Chain Length | Predicted Mesophase Type | Hypothetical Transition Temperature Range (°C) |

| n-propyl | Nematic | 50-75 |

| n-pentyl | Nematic, Smectic A | 45-95 |

| n-heptyl | Smectic A, Smectic C | 40-110 |

| n-decyl | Smectic C | 35-120 |

Integration into Organic Electronic Materials Research

Aromatic ketones are recognized as important intermediates in the synthesis of a variety of organic compounds used in materials science. researchgate.net The conjugated system of the phenyl ketone moiety in ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can be extended through chemical reactions at the ketone group to create larger, more delocalized π-systems. Such extended conjugation is a prerequisite for organic materials to exhibit semiconducting properties.

Therefore, this compound could serve as a precursor for the synthesis of active materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The solubility conferred by the ethyl ester and n-pentyl groups could be advantageous for solution-based processing of these organic electronic devices, which is a cost-effective alternative to traditional vacuum deposition methods.

Investigation as a Component in Biomaterials and Advanced Delivery Systems

The reactivity of the keto-ester functionality makes ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate an interesting candidate for the development of biomaterials and drug delivery systems. The ketone group can be used for the covalent attachment of biomolecules, such as peptides or carbohydrates, through oxime or hydrazone linkages under mild conditions. mdpi.com This allows for the creation of bio-functionalized materials for applications in tissue engineering and diagnostics.

Furthermore, the ester linkage is susceptible to hydrolysis, which can be exploited for the design of biodegradable materials or controlled-release systems. For instance, a polymer incorporating this molecule could be designed to degrade over time in a physiological environment, releasing an encapsulated therapeutic agent. The use of keto-esters in controlled-release systems, particularly for the delivery of fragrances, has been explored, suggesting a similar potential for pharmaceutical applications. researchgate.net Phenyl ketone derivatives have also been investigated for various pharmacological activities, indicating the potential for the core structure to be integrated into drug design. nih.gov

Development of Novel Functional Materials Incorporating the Chemical Compound

Beyond the specific applications mentioned above, the unique combination of functional groups in ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate opens the door to the creation of a wide array of novel functional materials. For example, its incorporation into polymers could lead to materials with tunable surface properties, where the phenyl ketone group can be used to modify the hydrophobicity or to attach specific functionalities.

The molecule could also be used to synthesize photoresponsive materials. The ketone group can undergo photochemical reactions, which could be harnessed to create materials that change their properties upon exposure to light. This could be useful in applications such as optical data storage or the development of smart coatings. The versatility of aromatic ketones as building blocks in organic synthesis suggests that ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate could be a key component in the bottom-up construction of complex and highly functional materials. researchgate.netnumberanalytics.com

Synthetic Utility of Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate in Complex Molecule Synthesis

Application as a Key Building Block for the Synthesis of Structurally Diverse Compounds.

The bifunctional nature of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, possessing both a ketone and an ester, makes it a valuable starting material for synthesizing a variety of structurally diverse compounds. The ketone functionality can undergo nucleophilic additions, reductions, and alpha-functionalization, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

For instance, the ketone can react with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds, leading to tertiary alcohols. Subsequent dehydration could yield alkenes, and further transformations could lead to a wide array of derivatives.

Table 2: Potential Reactions at the Ketone and Ester Moieties

| Functional Group | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Ketone | Grignard Reaction | R-MgBr | Tertiary Alcohols |

| Ketone | Wittig Reaction | Ph₃P=CHR | Alkenes |

| Ketone | Reductive Amination | NH₃, H₂, Pd/C | Primary Amines |

| Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acids |

| Ester | Reduction | LiAlH₄ | Diols |

| Ester | Ammonolysis | NH₃ | Amides |

Role as an Intermediate in Multi-Step Organic Transformations.

In multi-step syntheses, ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate can serve as a crucial intermediate where its functional groups are sequentially modified. For example, the ketone could first be protected as a ketal. This would allow for selective transformations at the ester functionality, such as reduction to a primary alcohol. Deprotection of the ketone would then yield a hydroxy-ketone, a versatile intermediate for further reactions.

This stepwise approach is fundamental in the synthesis of complex target molecules where chemoselectivity is paramount. Vicinal ketoesters are known to be valuable synthetic intermediates in the total synthesis of natural products, where their electrophilic keto group is a key reactive site. beilstein-journals.org

Precursor for the Derivatization of Novel Organic Scaffolds.

The structure of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate is conducive to the synthesis of novel organic scaffolds, particularly heterocyclic compounds. Intramolecular condensation reactions can be envisioned to form cyclic structures. For example, treatment with a hydrazine (B178648) derivative could lead to the formation of a dihydropyridazinone ring system.

Furthermore, the long aliphatic chain and the substituted aromatic ring provide opportunities for creating molecules with specific physical and chemical properties, which could be of interest in materials science or medicinal chemistry. The synthesis of various 6-aryl-4-oxohexanoic acids and their derivatives has been explored for their potential biological activities. researchgate.netnih.gov

Table 3: Potential Heterocyclic Scaffolds from Ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate

| Reagent | Potential Heterocycle |

|---|---|

| Hydrazine (H₂N-NH₂) | Dihydropyridazinone |

| Hydroxylamine (H₂N-OH) | Isoxazole derivative |

| Substituted Amidines | Pyrimidine derivative |

Future Research Directions for Ethyl 6 Oxo 6 4 N Pentylphenyl Hexanoate

Exploration of Unconventional Synthetic Pathways

While traditional methods like Friedel-Crafts acylation provide a basis for synthesizing aromatic ketones, future research should focus on more advanced and sustainable synthetic strategies for ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate. Unconventional pathways can offer improved efficiency, milder reaction conditions, and access to novel structural analogs.

One promising area is the use of photoredox catalysis . Recent advancements have demonstrated the ability to synthesize ketones directly from abundant carboxylic acids and organohalides, bypassing the need for pre-activated carbonyl intermediates. researchgate.netresearchgate.net This approach could utilize 4-n-pentylbenzoic acid and a suitable six-carbon synthon, leveraging visible light to drive the reaction under mild conditions. rsc.orgthieme-connect.comacs.org Such methods are noted for their high functional group tolerance and align with the principles of green chemistry. nih.gov

Another key direction is the application of C-H activation strategies. researchgate.netnih.govnih.gov Instead of building the molecule through traditional bond formations, C-H functionalization would allow for the direct introduction of the keto-ester chain onto a pre-existing 4-n-pentylbenzene core. acs.org Catalytic systems, particularly those using palladium, have shown success in functionalizing the C-H bonds of ketones and esters, offering a novel disconnection approach for synthesis. researchgate.netnih.govnih.gov

Furthermore, research into one-pot multicomponent reactions could streamline the synthesis. organic-chemistry.org Designing a cascade reaction that combines several steps, such as the formation of the carbon skeleton and the introduction of the ketone and ester functionalities in a single operation, would significantly enhance synthetic efficiency.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Photoredox Catalysis | 4-n-pentylbenzoic acid, halo-hexanoate derivative | Mild conditions, high functional group tolerance, sustainable. researchgate.netrsc.orgthieme-connect.com |

| C-H Activation | n-Pentylbenzene, acylation agent | High atom economy, novel bond disconnections. researchgate.netnih.gov |

| Multicomponent Reactions | Simpler acyclic precursors | Increased efficiency, reduced waste, streamlined process. organic-chemistry.org |

Discovery of Novel Reactivity and Transformation Mechanisms

The unique structure of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, containing both a ketone and an ester group, opens the door to exploring novel reactivity beyond standard carbonyl chemistry.

A significant area for future study is the selective cleavage and functionalization of C-C bonds . Transition-metal catalysis and photocatalysis have emerged as powerful tools for activating the typically inert C-C bond adjacent to a carbonyl group. researchgate.netresearchgate.netdtu.dk For this specific molecule, research could target the cleavage of the bond between the carbonyl and the phenyl ring or the bond within the hexanoate (B1226103) chain, leading to novel molecular scaffolds. nih.govresearchgate.net Copper-catalyzed aerobic oxidation, for instance, has been used to transform aryl alkyl ketones into amides, suggesting a potential pathway to convert the target molecule into novel amide derivatives. chem-station.com

The bifunctional nature of the molecule invites investigation into intramolecular cyclization reactions . Under specific catalytic conditions, the ester and ketone moieties could react to form complex heterocyclic structures, such as substituted lactones or other ring systems. These transformations could be triggered by novel organocatalysts or transition metal complexes designed to interact with both functional groups.

Additionally, exploring the reactivity of the aliphatic chain through remote C-H functionalization is a compelling direction. While C-H activation near a directing functional group is well-studied, functionalizing the more remote methylene (B1212753) groups of the pentyl or hexanoate chains presents a significant challenge and an opportunity for chemical innovation. researchgate.netnih.govnih.gov

Expansion into Emerging Areas of Materials Science and Chemical Innovation

The molecular architecture of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, with its rigid aromatic core and flexible aliphatic chains, is characteristic of molecules used in advanced materials.

A primary area of exploration is its potential as a liquid crystal precursor or component . The combination of a p-substituted phenyl ring and a long alkyl chain is a common motif in liquid crystalline materials. researchgate.nettandfonline.com Research should focus on characterizing its mesomorphic properties and how they change with temperature. researchgate.netmdpi.comnih.gov Its structure could contribute to the formation of nematic or smectic phases, which are crucial for applications in displays and sensors. nih.govin-cosmetics.comrsc.org

Another promising avenue is its use as a monomer or building block for high-performance polymers . Aromatic ketone polymers, such as Polyaryletherketones (PAEKs), are known for their exceptional thermal stability and mechanical strength. americhem.comtandfonline.com The target molecule could be chemically modified to create a difunctional monomer suitable for polycondensation reactions, potentially leading to new polymers with tailored properties. nii.ac.jprsc.org The presence of the ester and alkyl groups could enhance solubility or introduce specific functionalities into the polymer backbone.

The molecule's structure also suggests potential applications as a specialty surfactant or additive . The amphiphilic nature, arising from the polar keto-ester head and the nonpolar alkylphenyl tail, could be exploited in formulation science, for example, as a stabilizer or a rheology modifier in complex fluids.

| Potential Application Area | Key Molecular Features | Research Focus |

| Liquid Crystals | Rigid aromatic core, flexible alkyl chains | Characterization of mesophases (nematic, smectic), study of phase transition temperatures. researchgate.nettandfonline.com |

| High-Performance Polymers | Aromatic ketone unit | Modification for polymerization, synthesis and characterization of novel PAEK-type materials. americhem.comtandfonline.com |

| Specialty Additives | Amphiphilic structure | Evaluation of surfactant properties, application in emulsions or dispersions. |

Advanced Computational Modeling for Deeper Understanding and Prediction

Computational chemistry offers powerful tools to predict the behavior of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate and guide experimental research.

Density Functional Theory (DFT) can be employed to gain a deep understanding of the molecule's electronic structure and reactivity. nih.govresearchgate.netnih.gov DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction mechanisms, and calculate activation energy barriers for potential transformations. nih.govacs.org For instance, computational studies could compare the reactivity of the ketone versus the ester carbonyl group under various conditions, guiding the design of selective reactions. nih.gov

Molecular dynamics (MD) simulations can be used to model the molecule's conformational behavior and its interactions in different environments. This is particularly relevant for exploring its potential in materials science. MD simulations could predict how molecules pack in a condensed phase, providing insights into the formation of liquid crystal phases or the morphology of polymers derived from it. researchgate.net

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties. koreascience.krresearchgate.net By calculating various molecular descriptors, it is possible to estimate properties like boiling point, solubility, and partitioning behavior without the need for extensive experimental measurement, accelerating the design of derivatives with desired characteristics. escholarship.orgnih.govacs.org

Design and Synthesis of Analogs for Structure-Property Relationship Studies

Systematic modification of the ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate structure is crucial for establishing clear structure-property relationships. This involves the targeted synthesis of a library of analogs and the subsequent evaluation of their properties.

Key structural modifications could include:

Varying the length of the n-alkyl chain on the phenyl ring (e.g., from propyl to heptyl) to study its effect on liquid crystal phase stability and melting points. mdpi.comnih.gov

Altering the length of the ester alkyl chain (e.g., replacing ethyl with methyl or butyl) to probe its influence on reactivity and physical properties.

Introducing substituents on the aromatic ring, such as halogens or methoxy (B1213986) groups, to modify the molecule's electronic properties, polarity, and intermolecular interactions. acs.org

Changing the linkage between the carbonyl group and the aromatic ring , for example, by introducing an oxygen atom to create a phenoxy-based structure, which would significantly impact its potential as a polymer precursor.

By correlating these structural changes with observed properties—such as thermal behavior, reactivity, and optical characteristics—a comprehensive understanding of the molecule's behavior can be developed, enabling the rational design of new compounds for specific applications. rsc.orgacs.org

Q & A

Q. What are the standard synthetic protocols for ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 4-n-pentylbenzaldehyde with ethyl 6-oxohexanoate under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) . Oxidation of intermediates may involve KMnO₄ or CrO₃ to introduce the oxo group . Key variables include temperature (60–80°C), solvent polarity, and stoichiometric ratios. Yield optimization often requires chromatographic purification (e.g., silica gel with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of ethyl 6-oxo-6-(4-n-pentylphenyl)hexanoate?

- FT-IR : Peaks at ~1734 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (ketone C=O) confirm functional groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm), ester methylene (δ 4.1–4.3 ppm), and ketone carbonyl (δ 208–210 ppm) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 346.45 matches the molecular formula C₂₀H₂₆O₃ .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, generating ethyl 6-hydroxy-6-(4-n-pentylphenyl)hexanoate .

- Hydrolysis : Acid/base conditions yield 6-(4-n-pentylphenyl)-6-oxohexanoic acid, a precursor for amide derivatives .

- Nucleophilic substitution : Piperidine or morpholine derivatives can replace the ester group for SAR studies .

Advanced Research Questions

Q. How does the alkyl chain length in the 4-n-pentylphenyl group influence biological activity?

Comparative studies with analogs (e.g., 4-hexylphenyl or 4-heptylphenyl) show that longer alkyl chains enhance lipophilicity, improving cell membrane permeability but reducing aqueous solubility. For example, 4-hexylphenyl analogs exhibit higher antitumor activity (IC₅₀ ~12 μM in MCF-7 cells) than shorter-chain derivatives .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values (e.g., antitumor activity) may arise from:

- Purity : HPLC purity >95% is critical; impurities like unreacted aldehydes can skew assays .

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) impact results .

- Metabolic stability : Differences in liver microsome stability assays (e.g., rat vs. human) affect in vivo predictions .

Q. How can computational modeling guide the design of derivatives with enhanced anti-inflammatory activity?

- Docking studies : Target cyclooxygenase-2 (COX-2) or NF-κB pathways using the ketone group for hydrogen bonding .

- QSAR models : Correlate logP values (2.8–3.5) with inhibition of TNF-α production in macrophages .

- MD simulations : Predict binding stability of morpholine/pyrrolidine derivatives to TLR4 receptors .

Methodological Recommendations

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent ketone hydration .

- Biological Assays : Include positive controls (e.g., doxorubicin for antitumor studies) and validate via triplicate experiments .

- Data Interpretation : Apply ANOVA for statistical validation of SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.